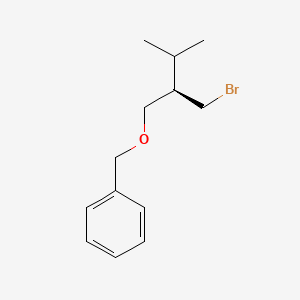

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.198. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Benzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function

Mode of Action

Benzene derivatives typically undergo nucleophilic aromatic substitution, with a new twist; a nucleophilic aromatic substitution that passes through a strange-looking intermediate called an aryne . The compound may also undergo side-chain reactions

Biochemical Pathways

For instance, they can influence the pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene

Pharmacokinetics

The pharmacokinetics of benzene derivatives have been studied extensively . These studies could provide a starting point for understanding the pharmacokinetics of this compound.

Result of Action

Benzene and its derivatives are known to cause genetic damage

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. For instance, occupational exposure to benzene has been linked to genetic damage . Moreover, the concentration of benzene in the environment can affect its health risks

生物活性

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, also known by its CAS number 179993-02-3, is a chemical compound with a unique molecular structure that has garnered interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol. Its physical properties include a boiling point of approximately 294 °C and a density of 1.204 g/cm³. The structure features a bromomethyl group attached to a 3-methylbutoxy side chain , which is further connected to a benzene ring . This configuration is significant for its reactivity and potential biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines or alcohols. This versatility allows for the formation of derivatives that may exhibit different biological activities or serve as intermediates in larger synthetic pathways.

Interaction Studies

Interaction studies are crucial for understanding the biological effects of this compound. Research has indicated that this compound may interact with specific enzymes or receptors, revealing its mechanism of action and therapeutic potential. Notably, studies could focus on its binding affinity to fatty acid amide hydrolase or other relevant metabolic targets.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights the unique aspects of this compound:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (S)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | Enantiomer | Different stereochemistry |

| 1-Bromo-2-methoxy-4-methylbenzene | Lacks butoxy side chain | May exhibit different reactivity |

| 2-Bromo-4-methylanisole | Methoxy instead of butoxy | Affects solubility and interactions |

This table illustrates how the structural configuration influences the biological activity and potential applications within medicinal chemistry.

Case Studies and Research Findings

Research findings have begun to elucidate the biological activities associated with this compound. For instance:

- Antifungal Activity : Preliminary studies suggest that derivatives synthesized from this compound may exhibit antifungal properties, making them candidates for further investigation in treating fungal infections.

- Cytotoxicity : Some analogues have shown cytotoxic effects against specific cancer cell lines, indicating potential applications in cancer therapy.

- Metabolic Pathway Interactions : Investigations into how this compound interacts with metabolic pathways could reveal its role in lipid metabolism and other physiological processes.

特性

IUPAC Name |

[(2R)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDHWGOETUEBH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705566 |

Source

|

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179993-02-3 |

Source

|

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。